molecular formula C19H22O5 B2538771 Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 637748-93-7

Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2538771
CAS No.: 637748-93-7
M. Wt: 330.38
InChI Key: NMAPJCCTGMSVOJ-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran core, a cyclohexane ring, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with cyclohexanecarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with ethyl alcohol in the presence of a catalyst like sulfuric acid to form the final ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzofuran moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The ester functional groups may undergo hydrolysis to release active metabolites that can interact with enzymes and receptors in biological systems. Additionally, the benzofuran core may play a role in modulating biological activities through interactions with cellular components .

Comparison with Similar Compounds

Ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives and esters:

    Ethyl 2-methyl-1-benzofuran-3-carboxylate: Lacks the cyclohexane ring, leading to different chemical and biological properties.

    Cyclohexanecarbonyl derivatives: Similar in structure but may have different functional groups attached to the cyclohexane ring.

    Benzofuran esters: Vary in the type of ester group and substitution pattern on the benzofuran core.

The uniqueness of this compound lies in its combination of a benzofuran core with a cyclohexane ring and ester functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-(cyclohexanecarbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-3-22-19(21)17-12(2)23-16-10-9-14(11-15(16)17)24-18(20)13-7-5-4-6-8-13/h9-11,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAPJCCTGMSVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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